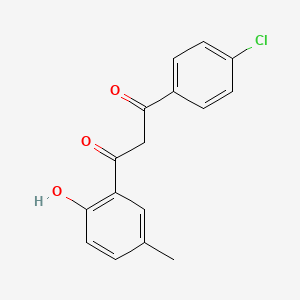

1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione

Description

1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione is a β-diketone derivative featuring a 4-chlorophenyl group at position 1 and a 2-hydroxy-5-methylphenyl group at position 2. The presence of electron-withdrawing chlorine and electron-donating methyl/hydroxy groups influences its polarity, solubility, and reactivity. β-Diketones are known for their chelating capabilities, making them valuable in coordination chemistry and pharmaceutical applications .

The compound’s molecular formula is inferred as C₁₆H₁₃ClO₄ (molecular weight: 304.73 g/mol), based on substitution patterns in structurally similar compounds like 1-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione (C₁₆H₁₃FO₄, 288.27 g/mol) . Its predicted solubility in water is low, consistent with hydrophobic aromatic substituents, and its pKa (~8.09) aligns with phenolic β-diketones .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-10-2-7-14(18)13(8-10)16(20)9-15(19)11-3-5-12(17)6-4-11/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALQRZYXRYPZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382859 | |

| Record name | 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60402-29-1 | |

| Record name | 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 4-chlorobenzaldehyde and 2-hydroxy-5-methylacetophenone in the presence of a base such as sodium ethoxide. The reaction typically requires refluxing in ethanol for several hours to yield the desired diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has been studied for its potential therapeutic effects. Its structural characteristics may influence biological activity, making it a subject of interest in drug design and development. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, which are crucial for developing new medications .

Synthesis and Derivative Development

The synthesis of this compound typically involves condensation reactions between appropriate phenolic precursors and diketone intermediates. This method allows for the exploration of various derivatives that may enhance biological activity or alter physical properties. For instance, modifications to the chlorophenyl or hydroxymethyl groups can lead to compounds with improved efficacy or reduced side effects .

Case studies have demonstrated the compound's interaction with biological systems. Although the exact mechanism of action remains to be fully elucidated, preliminary findings suggest that it may inhibit certain enzymatic pathways involved in inflammation and pain response. Further studies are needed to clarify these interactions and their implications for therapeutic use .

Case Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives of the compound to evaluate their pharmacological properties. Several derivatives displayed enhanced potency against specific targets related to cancer cell proliferation, highlighting the importance of structural modifications in drug development .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like hydroxyl and chlorophenyl can influence its binding affinity and specificity.

Comparison with Similar Compounds

Antimicrobial Performance

highlights the antimicrobial activity of structurally related β-diketones:

- 1-(2-Hydroxy-5-methylphenyl)-3-(pyridin-3-yl)propane-1,3-dione (4g): Exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria with MIC values of 12–26 µg/mL .

- Chloro-Substituted Analogs: Compounds with 4-chlorophenyl groups (e.g., 5e) show enhanced antifungal activity against Candida albicans and Aspergillus fumigatus, comparable to nystatin .

While direct data for the target compound is unavailable, the chlorine and methyl substituents likely synergize to improve membrane penetration and target binding, as seen in related chlorophenyl derivatives .

Biological Activity

1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione, also known as Aurora KA-4125, is a synthetic compound with a molecular formula of C16H13ClO3 and a molecular weight of 288.73 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The structure of this compound features a chlorophenyl group and a hydroxymethyl group, which may contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H13ClO3 |

| Molecular Weight | 288.73 g/mol |

| CAS Number | 60402-29-1 |

| Synonyms | Aurora KA-4125 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. In vitro tests revealed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Antioxidant Properties : The presence of hydroxyl groups in the structure is associated with antioxidant activity. This compound has been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antibacterial Activity : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

- Antioxidant Evaluation : In an experiment assessing antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound demonstrated an IC50 value of 15 µg/mL, showcasing its potential as a natural antioxidant.

- Cytotoxicity Studies : In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values recorded at 50 µM for HeLa cells and 40 µM for MCF-7 cells.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolism.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in pathogens or cancer cells.

- Modulation of Apoptotic Pathways : It may activate caspases or other apoptotic markers in cancer cells, leading to programmed cell death.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione with high purity?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 4-chloroacetophenone and 2-hydroxy-5-methylbenzaldehyde under alkaline conditions. Key steps include:

- Reagent Optimization : Use ethanol or methanol as solvents with NaOH/KOH as catalysts (40–60°C, 6–8 hours) .

- Purification : Recrystallize from ethanol or acetonitrile to achieve >95% purity, confirmed by HPLC or melting point analysis (mp 124–126°C, as reported for analogous diones) .

- Structural Validation : Employ FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–8.0 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve tautomeric forms (enol vs. keto) by analyzing bond lengths and angles in the crystal lattice. For example, C=O bonds in diketones typically range from 1.20–1.25 Å, while enolic O–H bonds appear at ~1.30 Å .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.05 for C₁₆H₁₂ClO₃) and fragmentation patterns .

- UV-Vis Spectroscopy : Detect conjugation via absorbance maxima (λmax ~280–320 nm for aromatic π→π* transitions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

Methodological Answer:

- Controlled Replication : Reproduce synthesis and characterization under standardized conditions (e.g., solvent purity, heating rates). For example, melting point discrepancies may arise from polymorphic variations or residual solvents .

- Environmental Factors : Assess hygroscopicity or oxidation sensitivity using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store samples under inert atmospheres if degradation is observed .

- Cross-Lab Validation : Collaborate with independent labs to compare data, ensuring instrumentation calibration (e.g., NMR referencing to TMS) .

Q. What experimental strategies are effective for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

- Photodegradation Studies : Exclude the compound to UV light (λ = 254–365 nm) in aqueous solutions, monitoring by LC-MS for byproducts like chlorophenols or quinones .

- Biotransformation Assays : Use soil or microbial consortia to track aerobic/anaerobic degradation rates. Measure half-life (t₁/₂) via HPLC and identify metabolites (e.g., hydroxylated derivatives) .

- Computational Modeling : Apply QSAR models to predict partition coefficients (log P ~2.8) and bioaccumulation potential, validated against experimental log Kow values .

Q. How can researchers optimize reaction yields when derivatizing this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivative Design : Introduce substituents (e.g., methyl, halogen) at the 4-chlorophenyl or 5-methyl groups via Suzuki coupling or nucleophilic substitution. Monitor regioselectivity using 2D NMR (e.g., HSQC for C–H coupling) .

- Catalyst Screening : Test Pd(II)/Cu(I) systems for cross-coupling efficiency. For example, Pd(PPh₃)₄ in DMF at 80°C achieves ~70% yield in aryl-aryl bond formation .

- Yield Maximization : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. Analyze via response surface methodology (RSM) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (refer to SDS data for analogous diones) .

- Waste Management : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste at >1000°C to prevent dioxin formation .

- Emergency Procedures : In case of exposure, rinse with water for 15 minutes and consult toxicity databases (e.g., PubChem) for antidote recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.